ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and an ester functional group
Mechanism of Action
Mode of Action
It is known that the compound has been used in suzuki–miyaura cross-coupling reactions , which suggests it may interact with its targets through a similar mechanism.
Result of Action
It has been suggested that the compound may act as an ixodicide (lethal effect) when sprayed on larval stages of rhipicephalus microplus, a species of tick, and as a growth regulator when sprayed on nymphal and adult stages .
Action Environment
It is known that the compound has been used in the context of tick control, suggesting that its efficacy may be influenced by factors such as temperature, humidity, and the presence of other organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Esterification: The ester functional group can be introduced by reacting the carboxylic acid derivative with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((4-chlorophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-((4-fluorophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-5-21-12(4)15(11(3)16(21)18(23)24-6-2)17(22)20-14-9-7-13(19)8-10-14/h7-10H,5-6H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFLHRJYAWWBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.